molecular formula C10H13NO3S B12006524 2-Acetyl-N,N-dimethylbenzenesulfonamide CAS No. 79672-27-8

2-Acetyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B12006524
CAS No.: 79672-27-8
M. Wt: 227.28 g/mol
InChI Key: LQPAGUPRLDENBQ-UHFFFAOYSA-N
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Description

2-Acetyl-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO3S It is a sulfonamide derivative, characterized by the presence of an acetyl group attached to the benzene ring and a dimethylamino group attached to the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N,N-dimethylbenzenesulfonamide typically involves the acetylation of N,N-dimethylbenzenesulfonamide. One common method is the reaction of N,N-dimethylbenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the acetyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

79672-27-8

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-acetyl-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-8(12)9-6-4-5-7-10(9)15(13,14)11(2)3/h4-7H,1-3H3

InChI Key

LQPAGUPRLDENBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1S(=O)(=O)N(C)C

Origin of Product

United States

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